molecular formula C14H13NOS B2500433 (E)-N-(4-(methylthio)benzylidene)aniline oxide CAS No. 59699-27-3

(E)-N-(4-(methylthio)benzylidene)aniline oxide

Cat. No. B2500433
CAS RN: 59699-27-3
M. Wt: 243.32
InChI Key: QNPNXVSYXSAVOS-RVDMUPIBSA-N
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Description

Organometallic Benzylidene Anilines: Donor-Acceptor Features

The study of organometallic benzylidene aniline complexes reveals the synthesis of a series of compounds with varying substituents, demonstrating the versatility of Schiff-base condensation reactions. These reactions yield arylplatinum(ii) products with high efficiency, and the solid-state reaction presents an alternative synthesis method. The molecular structure analysis of these compounds, particularly through single crystal X-ray diffraction, indicates a non-planar geometry, which is significant for understanding the electronic interactions within the molecule. Spectroscopic methods such as NMR and UV/Vis spectroscopy provide insights into the electronic properties of the benzylidene aniline framework, showing a complex interplay between electron-withdrawing and electron-donating effects .

Electronic Structures and Conformations of N-Benzylideneanilines

The electronic structures and molecular conformations of N-benzylideneaniline derivatives are explored through electronic absorption spectroscopy and computational methods. The study identifies the influence of different substituents on the molecular conformation, with specific derivatives exhibiting twisted conformations. This research contributes to the understanding of how structural modifications can affect the electronic properties and stability of benzylidene anilines .

Spectroscopic and Theoretical Investigation of Benzylidene Aniline Derivatives

A comprehensive analysis of a benzylidene aniline derivative is conducted using both experimental and theoretical approaches. The synthesis of the compound is followed by characterization through FT-IR and UV-Vis spectroscopy. The molecular geometry is optimized using computational methods, and the electronic absorption spectra are calculated for both gas and solvent phases. This study provides a detailed look at the physical and chemical properties of the compound, including its vibrational frequencies, molecular orbitals, electrostatic potential, and thermodynamic properties .

Non-Linear Optical Crystals of Benzylidene-Aniline Derivative

The search for new organic non-linear optical crystals leads to the discovery of benzylidene-aniline derivatives with high second-harmonic generation activities. By strategically placing electron-donating and electron-accepting groups, the molecular dipole moment is minimized while maintaining a large second-order hyperpolarizability. This research highlights the potential of these derivatives in the development of materials with significant optical non-linearity .

Tyrosinase Inhibitors: Benzylidene-Aniline Derivatives

The design and synthesis of (E)-N-substituted benzylidene-aniline derivatives aim to evaluate their potential as tyrosinase inhibitors. The study identifies compounds with potent inhibitory effects on tyrosinase activity, surpassing the efficacy of known inhibitors like kojic acid. These findings suggest the therapeutic potential of these derivatives in applications such as skin-whitening agents .

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNXVSYXSAVOS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(methylthio)benzylidene)aniline oxide

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